molecular formula C17H20N2O4S B5382425 N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide

Cat. No.: B5382425
M. Wt: 348.4 g/mol
InChI Key: HQIMHBOHNOMFTQ-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzylsulfamoyl group attached to an ethoxyphenyl ring, which is further connected to an acetamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide typically involves the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.

    Coupling with Ethoxyphenyl Acetamide: The benzylsulfamoyl chloride is then reacted with 2-ethoxyphenyl acetamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylsulfamoyl-phenyl)acetamide
  • N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Uniqueness

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide is unique due to its specific structural features, such as the ethoxy group on the phenyl ring and the benzylsulfamoyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-17-10-9-15(11-16(17)19-13(2)20)24(21,22)18-12-14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIMHBOHNOMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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